
5-(叔丁氧基)吡啶-2-甲酸
描述
5-(tert-Butoxy)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The 5-(tert-Butoxy)picolinic acid has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butoxy)picolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a tert-butoxy group at the 5-position . The molecular weight of the compound is 195.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(tert-Butoxy)picolinic acid include a molecular weight of 195.22 and a molecular formula of C10H13NO3 . The compound is a solid at room temperature .
科学研究应用
聚合物发光器件中的光电特性
Xiao 等人 (2009) 的一项研究调查了一种吡啶-2-甲酸衍生物(BuPhOXD-Pic,其中 BuPhOXD-Pic 是 5-(4′-(5″-(4-叔丁基苯基)-1″,3″,4″-恶二唑-2″-基)苯基)吡啶-2-甲酸)及其在光电子学中的应用。该衍生物的铱配合物在聚合物发光器件中表现出更高的发光效率和峰值亮度,展示了其在光电特性增强领域中的潜力 (Xiao 等人,2009)。
Gif 型烃氧化
Kiani 等人 (2000) 探索了吡啶-2-甲酸(Pic)的亚铁和铁配合物在 Gif 型烃氧化中的应用。该研究重点介绍了碳和氧中心自由基的生成,有助于理解 Gif 化学及其在烃氧化过程中的应用 (Kiani 等人,2000)。
叔丁氧基羰基化试剂
Saito 等人 (2006) 描述了 1-叔丁氧基-2-叔丁氧基羰基-1,2-二氢异喹啉 (BBDI) 作为各种底物的叔丁氧基羰基化试剂。这项研究因其化学选择性方法和在温和条件下的高产率而具有重要意义,表明其在合成化学中的效用 (Saito 等人,2006)。
配体的合成
Shimizu 等人 (2013) 开发了一种合成 (S)-4-(叔丁基)-2-(吡啶-2-基)-4,5-二氢恶唑 ((S)-t-BuPyOx) 配体的有效方法。这项研究对于利用吡啶-2-甲酸合成配体非常重要,这些配体可用于各种化学合成 (Shimizu 等人,2013)。
氧化催化
Chatterjee 和 Mitra (2000) 合成了一个吡啶-2-甲酸钌配合物并对其进行了表征,并研究了其在烃氧化中的催化潜力。这项研究为催化领域做出了贡献,特别是在有机底物的氧化方面 (Chatterjee 和 Mitra,2000)。
环境友好的制造
Hoelderich (2000) 综述了精细和中间化学品环境友好制造的工艺,包括吡啶-2-甲酸衍生物的使用。这项研究因其对可持续工业实践的贡献而具有重要意义 (Hoelderich,2000)。
水氧化催化
Lu 等人 (2017) 研究了吡啶-2-甲酸的电中性 Ru(III) 配合物,证明了其在化学和光化学水氧化中的效率。这项研究提供了对吡啶-2-甲酸衍生物在水氧化催化中的应用的见解 (Lu 等人,2017)。
安全和危害
未来方向
Future research could explore the potential applications of 5-(tert-Butoxy)picolinic acid in organic synthesis, given the utility of related compounds such as tert-butyloxycarbonyl-protected amino acids and pinacol boronic esters . Additionally, the potential role of 5-(tert-Butoxy)picolinic acid in zinc transport and its implications for neuroprotection and immunomodulation could be investigated .
作用机制
Target of Action
The primary target of 5-(tert-Butoxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(tert-Butoxy)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
5-(tert-Butoxy)picolinic acid has been shown to have anti-viral properties both in vitro and in vivo . By inhibiting the function of ZFPs, it can disrupt viral replication and packaging . This suggests that the compound could potentially be used as a therapeutic agent against viral infections.
生化分析
Biochemical Properties
5-(tert-Butoxy)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan 2,3-dioxygenase, which is involved in the catabolism of tryptophan . This interaction leads to the breakdown of tryptophan into formylkynurenine, which is a crucial step in the kynurenine pathway. Additionally, 5-(tert-Butoxy)picolinic acid has been shown to interact with indoleamine 2,3-dioxygenase, an enzyme that is inducible by interferons and plays a role in immune response . These interactions highlight the compound’s involvement in important biochemical pathways.
Cellular Effects
5-(tert-Butoxy)picolinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the immune response, such as those encoding for interferon-inducible enzymes . Additionally, 5-(tert-Butoxy)picolinic acid can impact cellular metabolism by altering the levels of metabolites in the kynurenine pathway. These effects demonstrate the compound’s ability to modulate cellular processes and influence cell function.
Molecular Mechanism
The molecular mechanism of 5-(tert-Butoxy)picolinic acid involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase . These interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic flux. For example, the binding of 5-(tert-Butoxy)picolinic acid to indoleamine 2,3-dioxygenase can inhibit the enzyme’s activity, thereby modulating the immune response. These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butoxy)picolinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-(tert-Butoxy)picolinic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic pathways. These temporal effects are essential for understanding the compound’s behavior in laboratory settings.
Dosage Effects in Animal Models
The effects of 5-(tert-Butoxy)picolinic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in cellular metabolism and immune response. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing toxicity. These findings are important for determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
5-(tert-Butoxy)picolinic acid is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are key players in the catabolism of tryptophan . These interactions can affect metabolic flux and alter the levels of metabolites in the pathway. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic processes. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(tert-Butoxy)picolinic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 5-(tert-Butoxy)picolinic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are important for understanding how the compound exerts its effects within cells and tissues.
Subcellular Localization
The subcellular localization of 5-(tert-Butoxy)picolinic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-(tert-Butoxy)picolinic acid may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression and cellular signaling pathways. Understanding the subcellular localization of 5-(tert-Butoxy)picolinic acid is essential for elucidating its mechanism of action.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGDTSIOIZIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392467-07-0 | |
| Record name | 5-(tert-butoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


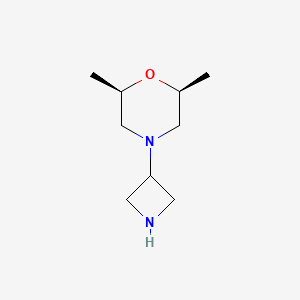
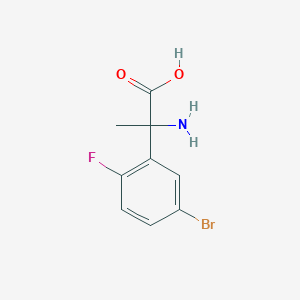
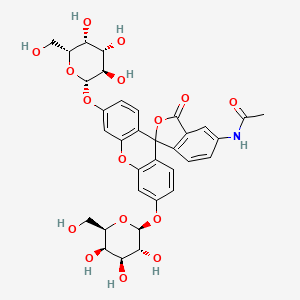

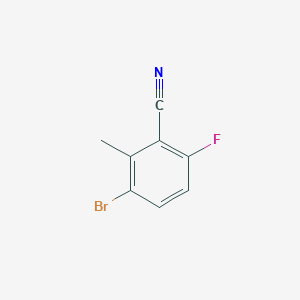
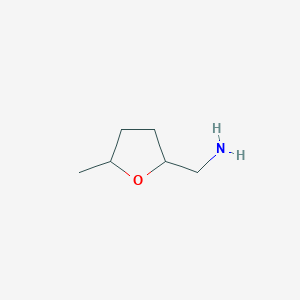


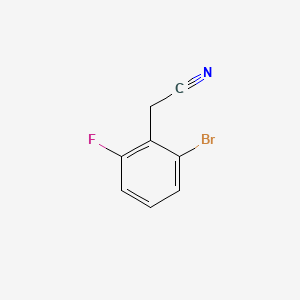

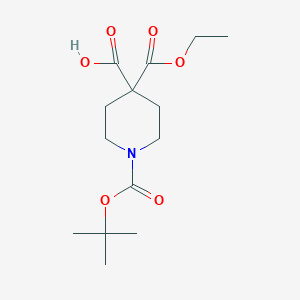
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)


